5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1171045-38-7
VCID: VC8054269
InChI: InChI=1S/C13H10F3N5O2/c1-6-7(5-20(2)18-6)8-3-9(12(22)23)21-11(17-8)4-10(19-21)13(14,15)16/h3-5H,1-2H3,(H,22,23)
SMILES: CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F)C
Molecular Formula: C13H10F3N5O2
Molecular Weight: 325.25 g/mol

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

CAS No.: 1171045-38-7

Cat. No.: VC8054269

Molecular Formula: C13H10F3N5O2

Molecular Weight: 325.25 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid - 1171045-38-7

Specification

CAS No. 1171045-38-7
Molecular Formula C13H10F3N5O2
Molecular Weight 325.25 g/mol
IUPAC Name 5-(1,3-dimethylpyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C13H10F3N5O2/c1-6-7(5-20(2)18-6)8-3-9(12(22)23)21-11(17-8)4-10(19-21)13(14,15)16/h3-5H,1-2H3,(H,22,23)
Standard InChI Key IISOMUKZQRFABJ-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F)C
Canonical SMILES CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₃H₁₀F₃N₅O₂, with a molecular weight of 325.25 g/mol . Its IUPAC name, 5-(1,3-dimethylpyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, reflects the connectivity of its heterocyclic systems: a pyrazolo[1,5-a]pyrimidine scaffold substituted at the 2-position with a trifluoromethyl group, at the 5-position with a 1,3-dimethylpyrazole ring, and at the 7-position with a carboxylic acid . Key identifiers include:

PropertyValue
SMILESCC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F)C
InChIKeyIISOMUKZQRFABJ-UHFFFAOYSA-N
Canonical SMILESCC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F)C
SynonymsWWB04538, MFCD09701785, STK352195, AKOS005167884, EN300-231629

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety introduces potential for hydrogen bonding and salt formation .

Structural and Conformational Analysis

X-ray crystallography and molecular dynamics simulations of analogous pyrazolo[1,5-a]pyrimidine derivatives reveal that the dihedral angle between the pyrazolo[1,5-a]pyrimidine core and adjacent substituents critically influences biological activity . For example, compounds with a 1-methylaminopropyl side chain at the 2-position exhibit dihedral angles of 82–89°, optimizing interactions with viral fusion proteins . While conformational data for this specific compound remains unpublished, its structural similarity to presatovir (a respiratory syncytial virus inhibitor) suggests comparable pharmacophoric features .

Synthesis and Characterization

Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related compounds provide insights into expected spectral features:

  • ¹H-NMR: Signals for methyl groups on the pyrazole ring (δ 1.45–2.09 ppm) and aromatic protons on the pyrazolopyrimidine core (δ 7.96 ppm) .

  • MS: A molecular ion peak at m/z 325 [M+H]⁺, consistent with the molecular weight .

Applications in Drug Discovery

Lead Optimization

This compound serves as a versatile scaffold for derivatization:

  • 7-Position Modifications: Acylation with heteroaryl carboxylic acids can modulate target selectivity .

  • 2-Position Engineering: Replacement of the trifluoromethyl group with sulfonamides or ureas alters pharmacokinetic profiles .

Preclinical Development

While no clinical trials have been reported, analogs of this compound have advanced to preclinical testing for:

  • Antiviral Therapies: Targeting RSV, influenza, and coronaviruses .

  • Oncology: Inhibition of kinase pathways (e.g., JAK2, EGFR) .

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